2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Overview
Description
2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine is a chemical compound with the empirical formula C7H11N3 . It is used for chemical probe synthesis and contains a light-activated diazirine, alkyne tag, and amine synthetic handle .
Synthesis Analysis
This compound is a trifunctional building block used in chemical probe synthesis . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Molecular Structure Analysis
The molecular structure of this compound is characterized by a light-activated diazirine, an alkyne tag, and an amine synthetic handle . The empirical formula is C7H11N3 .Chemical Reactions Analysis
The primary chemical reaction involving this compound is its use in UV light-induced covalent modification of a biological target . This reaction is facilitated by the light-activated diazirine present in the compound .Scientific Research Applications
Radical Trapping and Amination Process
Diazirines, including compounds similar to 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine, have been explored for their potential in radical reactions. Barton et al. (1993) synthesized various diazirines to study the addition of carbon radicals to the nitrogen-nitrogen double bond, leading to the formation of imines and amines. This process involves a mechanism that includes the dimerization of diaziridinyl radicals to produce tetraazo intermediates (Barton, Jászberényi, Theodorakis, & Reibenspies, 1993).
Nitrenic Reactivity
Kolářová et al. (2013) investigated the nitrenic reactivity of diazirines, including butyl 3-bromo-3H-diazirine-3-carboxylate, with various reagents. The formation of N,N′-disubstituted amidines highlighted the potential of diazirines in synthesizing nitrogen-containing compounds, offering insight into the behavior of diazirine-derived nitrenes (Kolářová, Čmolík, Linhart, Martínez, & Martinů, 2013).
Evidence for Cyclic CN2 Carbene
Hanzlová et al. (2014) provided evidence for the intermediacy of diazirinylidene, a simple N-heterocyclic carbene, in the fragmentation of diazirines. This research highlights the role of diazirines in the formation of cyclic carbenes, a significant aspect in understanding their chemical behavior (Hanzlová, Navrátil, Čejka, Böhm, & Martinů, 2014).
Iridium-Catalyzed Aziridination
Kubo et al. (2000) explored the use of diazirines in iridium-catalyzed aziridination processes. The research demonstrated the potential of diazirines in synthesizing aziridine derivatives, adding another dimension to the chemical utility of diazirines (Kubo, Sakaguchi, & Ishii, 2000).
Photolysis and Photoaffinity Probes
Platz et al. (1991) studied the photolysis of diazirines, revealing insights into their behavior under light exposure. This research is crucial for understanding the stability and reactivity of diazirines in photoaffinity probes, a significant application in biochemistry (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).
Bioadhesive Formulations
Feng et al. (2016) developed a hydrogel bioadhesive system using a diazirine molecule, highlighting its application in medical and biological fields. This study opens avenues for the use of diazirines in creating bioadhesive formulations for tissue fixation (Feng, Djordjevic, Mogal, O’Rorke, Pokholenko, & Steele, 2016).
Decarboxylative Amination
Chandrachud et al. (2020) reported the use of diazirines as reagents for decarboxylative amination of esters. This finding is significant in the field of organic synthesis, especially for the formation of C-N bonds in nitrogen-containing molecules (Chandrachud, Wojtas, & Lopchuk, 2020).
Mechanism of Action
Future Directions
The future directions for the use of this compound could involve its use in the design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling . It could also be used in the development of "minimalist" cyclopropene-containing photo-cross-linkers suitable for live-cell imaging and affinity-based protein labeling .
Properties
IUPAC Name |
2-(3-but-3-ynyldiazirin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-3-4-7(5-6-8)9-10-7/h1H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCIBERQJQEYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450752-97-2 | |
Record name | 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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